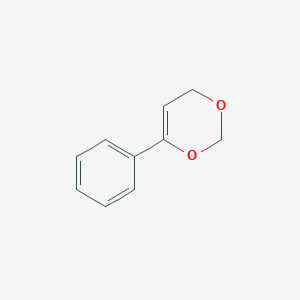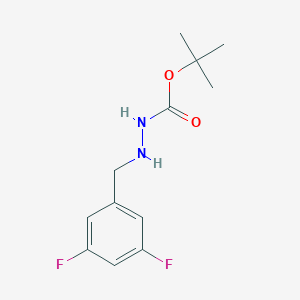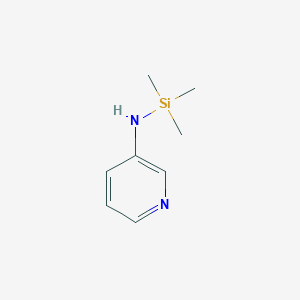
N-(Trimethylsilyl)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Trimethylsilyl)pyridin-3-amine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as TMS-pyridine-3-amine and is a derivative of pyridine. It has a molecular formula of C8H14N2Si and a molecular weight of 170.29 g/mol.
Wirkmechanismus
The mechanism of action of N-(Trimethylsilyl)pyridin-3-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways in the body. It has been shown to inhibit the production of nitric oxide, which is involved in inflammation and tumor growth.
Biochemische Und Physiologische Effekte
N-(Trimethylsilyl)pyridin-3-amine has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(Trimethylsilyl)pyridin-3-amine in lab experiments is its ease of synthesis and purification. It is also relatively stable and can be stored for long periods without degradation. However, one of the limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on N-(Trimethylsilyl)pyridin-3-amine. One potential direction is the development of new derivatives with improved properties such as solubility and potency. Another direction is the investigation of its potential use in other fields such as materials science and catalysis. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in treating various diseases.
In conclusion, N-(Trimethylsilyl)pyridin-3-amine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its ease of synthesis and purification, along with its antitumor and anti-inflammatory properties, make it a promising compound for future research.
Synthesemethoden
There are several methods for synthesizing N-(Trimethylsilyl)pyridin-3-amine, but the most commonly used method is the reaction between 3-aminopyridine and trimethylsilyl chloride. This reaction takes place in the presence of a base such as sodium hydride or potassium carbonate. The product is then purified by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(Trimethylsilyl)pyridin-3-amine has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry, where it has been found to possess antitumor and anti-inflammatory properties. It has also been studied for its potential use as a ligand in organometallic chemistry.
Eigenschaften
CAS-Nummer |
132735-42-3 |
|---|---|
Produktname |
N-(Trimethylsilyl)pyridin-3-amine |
Molekularformel |
C8H14N2Si |
Molekulargewicht |
166.3 g/mol |
IUPAC-Name |
N-trimethylsilylpyridin-3-amine |
InChI |
InChI=1S/C8H14N2Si/c1-11(2,3)10-8-5-4-6-9-7-8/h4-7,10H,1-3H3 |
InChI-Schlüssel |
QVGPSSZMADRGKQ-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)NC1=CN=CC=C1 |
Kanonische SMILES |
C[Si](C)(C)NC1=CN=CC=C1 |
Synonyme |
3-Pyridinamine,N-(trimethylsilyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



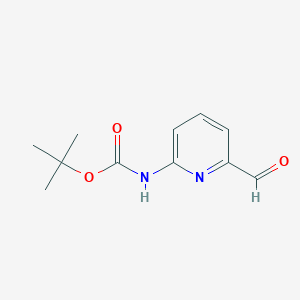
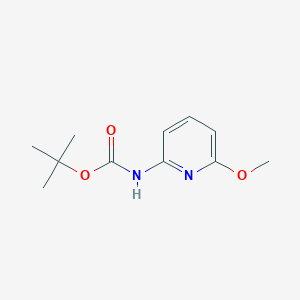
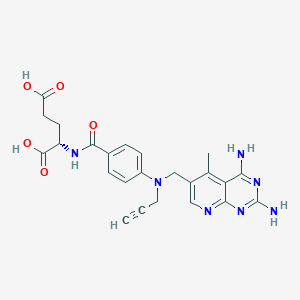
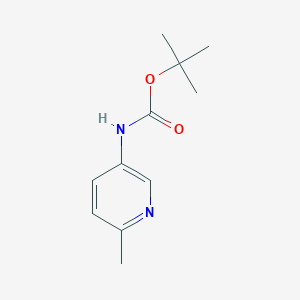
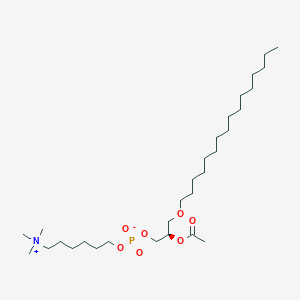
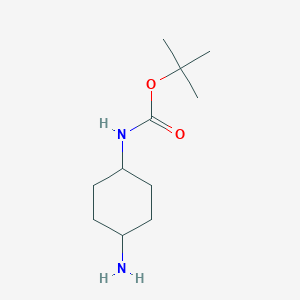
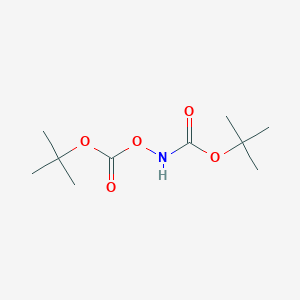
![Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B153077.png)
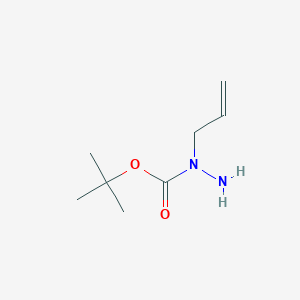
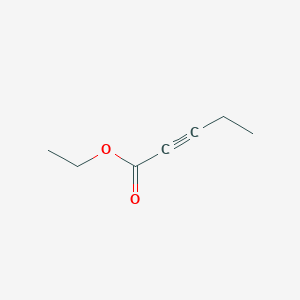
![Tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B153081.png)
